

Zofenopril-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Zofenopril-d5

Cat. No.: B12409726

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This technical guide provides an in-depth overview of **Zofenopril-d5**, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis, offering detailed information on its chemical properties, analytical applications, and the biochemical pathways of its non-deuterated counterpart.

Core Compound Data

Zofenopril-d5 is primarily utilized as an internal standard in bioanalytical studies for the quantification of Zofenopril in biological matrices.^[1] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule during sample extraction and chromatographic separation.

It is important to note that a specific, universally recognized CAS number for **Zofenopril-d5** is not consistently available in commercial and scientific literature. Often, the CAS number of the parent compound, Zofenopril (81872-10-8), is referenced for the deuterated standard.^{[2][3][4]} Researchers should therefore rely on the specific molecular formula and weight provided by the supplier to ensure the identity of the standard.

The molecular weight and formula of **Zofenopril-d5** can vary depending on the position and number of deuterium atoms incorporated into the molecule. The table below summarizes the

key quantitative data for different isotopologues of **Zofenopril-d5**.

| Parameter | Zofenopril-d5 (Benzoic-d5) | Zofenopril-d5 (Thiophenyl-d5) | Zofenopril-d5 (benzoyl-d5) |
|--------------------------|--|--|--|
| CAS Number | 81872-10-8 (unlabeled reference) [4] | 81872-10-8 (unlabeled reference) [3] | Not Available |
| Molecular Formula | C ₂₂ H ₁₈ D ₅ NO ₄ S ₂ [4] | C ₂₂ H ₁₈ D ₅ NO ₄ S ₂ [3] | C ₂₃ H ₁₈ D ₅ NO ₄ S ₂ [5] |
| Molecular Weight (g/mol) | 434.58 [4] [6] | 434.59 [3] | 446.59 [5] |
| Chemical Name | (2S,4S)-1-((S)-3- ((benzoyl-d5)thio)-2- methylpropanoyl)-4- (phenylthio)pyrrolidine -2-carboxylic acid | (2S,4S)-1-((S)-3- (Benzoylthio)-2- methylpropanoyl)-4- ((phenyl- d5)thio)pyrrolidine-2- carboxylic acid [7] | (2S,4S)-1-((S)-3- ((benzoyl-2,3,4,5,6- d5)thio)-2- methylpropanoyl)-4- (phenylthio)pyrrolidine -2-carboxylic acid [5] |

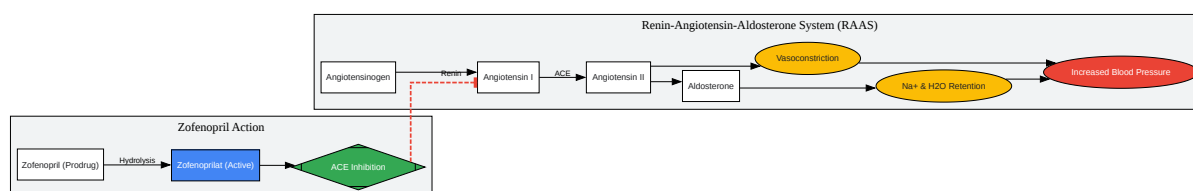
Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Zofenopril, the non-deuterated parent compound, is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[\[8\]](#) ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[\[8\]](#)

By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion, resulting in lower blood pressure.[\[8\]](#)

Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[\[8\]](#) By inhibiting ACE, Zofenoprilat increases the levels of bradykinin,

which further contributes to the blood pressure-lowering effect.[8]



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Figure 1. Mechanism of action of Zofenopril within the RAAS pathway.

Experimental Protocol: Quantification of Zofenopril in Human Plasma using LC-MS/MS

The following protocol is a representative example of how **Zofenopril-d5** is used as an internal standard for the quantification of Zofenopril in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies.

1. Preparation of Standards and Quality Control Samples

- **Stock Solutions:** Prepare primary stock solutions of Zofenopril and **Zofenopril-d5** (as the internal standard, IS) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the Zofenopril stock solution to create calibration standards at concentrations ranging from approximately 0.1 to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.

- Internal Standard Working Solution: Prepare a working solution of **Zofenopril-d5** at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown sample), add 25 μ L of the **Zofenopril-d5** internal standard working solution and vortex briefly.
- Add 500 μ L of an extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix for 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

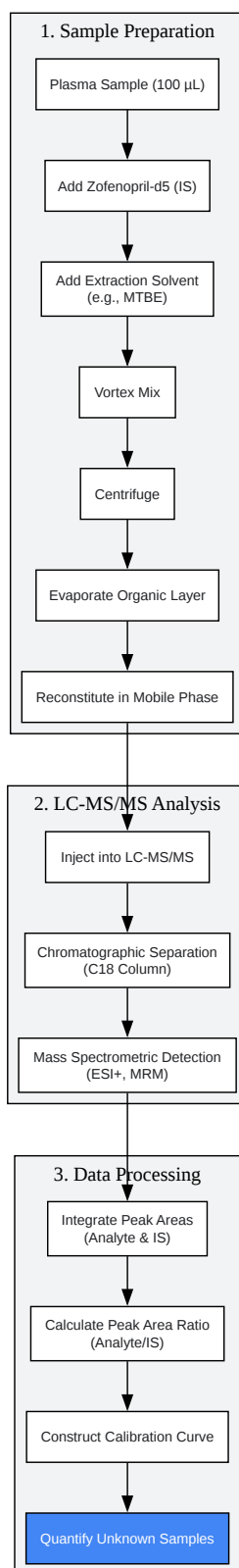
3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 μ m).
 - Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Column Temperature: 40-45°C.
- Tandem Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Zofenopril: Monitor the transition from the precursor ion (parent mass) to a specific product ion.
 - **Zofenopril-d5** (IS): Monitor the corresponding mass-shifted transition.
- Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

4. Data Analysis

- Integrate the peak areas for both Zofenopril and **Zofenopril-d5** (IS).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Zofenopril in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



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Figure 2. Workflow for the bioanalysis of Zofenopril using **Zofenopril-d5**.

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